molecular formula C17H17N3O B5475894 N-[2-methyl-5-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide

N-[2-methyl-5-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide

Cat. No.: B5475894
M. Wt: 279.34 g/mol
InChI Key: QAHBMSNAMMESIE-UHFFFAOYSA-N
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Description

“N-[2-methyl-5-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide” is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity . They have been used in the role of light-sensitive dyes, optical media for data storage, pesticides, and fungicides . The imidazo[1,2-a]pyridine moiety can be found in the molecules of many active pharmaceutical ingredients .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines under microwave irradiation has also been developed .


Molecular Structure Analysis

The structures of imidazo[1,2-a]pyridine derivatives were established on the basis of X-ray structural analysis . For example, 2-methylimidazo[1,2-a]pyridine further reacted with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .


Chemical Reactions Analysis

The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied . This interaction proceeded with a substitution of a hydrogen atom at the C-3 carbon atom and the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .

Mechanism of Action

While the specific mechanism of action for “N-[2-methyl-5-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide” is not available, imidazo[1,2-a]pyridine derivatives have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Future Directions

The development of more efficient methods for the synthesis of imidazo[1,2-a]pyridine derivatives, particularly considering today’s environmental concerns combined with economic aspects, is a potential future direction . Additionally, further exploration of the biological activity of these compounds could lead to the development of new pharmaceuticals .

Properties

IUPAC Name

N-[2-methyl-5-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-11-6-7-14(9-15(11)18-13(3)21)16-10-20-8-4-5-12(2)17(20)19-16/h4-10H,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHBMSNAMMESIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C=CC=C(C3=N2)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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